natural sources and biosynthesis of heptanoic acid
natural sources and biosynthesis of heptanoic acid
An In-depth Technical Guide to the Natural Sources and Biosynthesis of Heptanoic Acid
Abstract
Heptanoic acid (C7H14O2), also known as enanthic acid, is a seven-carbon saturated fatty acid with significant industrial applications ranging from the synthesis of high-performance lubricants and plasticizers to the creation of fragrances and pharmaceutical agents.[1][2] Traditionally derived from petrochemical sources or the chemical processing of castor oil, there is a burgeoning interest in understanding and harnessing its natural origins and biosynthetic pathways for sustainable production. This guide provides a comprehensive overview for researchers and drug development professionals on the natural occurrences of heptanoic acid and the intricate biochemical routes governing its synthesis. We will explore its presence in the plant and microbial kingdoms, delve into the enzymatic steps of its biosynthesis via chain elongation, and present detailed experimental protocols for its extraction and analysis.
Introduction to Heptanoic Acid
Heptanoic acid is a medium-chain fatty acid (MCFA) that presents as a colorless, oily liquid with a characteristic unpleasant, rancid odor.[3][4] Despite its odor in pure form, its esters, such as ethyl heptanoate, are prized for their fruity and pleasant aromas and are widely used as flavoring and fragrance agents.[5] The compound's straight seven-carbon chain provides unique properties that make it a valuable precursor for a variety of industrial products. It is used to esterify steroids for pharmaceutical drugs like testosterone enanthate, and its salts can act as corrosion inhibitors.[1][2] The primary commercial route to heptanoic acid has historically been the oxidative cleavage of ricinoleic acid, which is derived from castor bean oil.[6][7] This process involves the pyrolysis of the methyl ester of ricinoleic acid to yield heptanal, which is subsequently oxidized to heptanoic acid.[7] However, this method can be inefficient and result in low yields, driving the search for alternative, bio-based production routes.[6]
Natural Occurrences of Heptanoic Acid
Heptanoic acid is a metabolite found across various biological systems, from plants and animals to microorganisms. Its presence is often as a minor component of complex lipid mixtures.
Plant Kingdom
Heptanoic acid is found naturally in a variety of plants and their essential oils. It has been identified in hops, calamus, acacia dealbata, Japanese peppermint, and violet leaves.[8] It is also a volatile component in raw earth-almonds (Cyperus esculentus L.) and has been reported in yellow passion fruit.[8] The compound contributes to the complex aroma and flavor profiles of these plants. It is also considered a plant metabolite, playing a role in various physiological processes.[3]
Animal Kingdom
As a fatty acid, heptanoic acid is a component of animal fats and lipids.[5][8] While less common than even-chained fatty acids, it plays a role in metabolic processes. Furthermore, medium-chain fatty acids and their derivatives can function as pheromones and kairomones in insects, acting as chemical signals for communication, reproduction, and prey detection.[9]
Microorganisms and Fermented Foods
Microbial metabolism is a significant source of heptanoic acid. Certain bacteria, particularly those from the genus Clostridium, are capable of producing heptanoic acid through a process called chain elongation.[6][10] This metabolic capability leads to the presence of heptanoic acid in various fermented foods and beverages, where microbial activity transforms substrates into a diverse array of organic compounds, including short and medium-chain fatty acids.[11] Its presence has been noted in products like certain cheeses and fermented teas, where it contributes to the final flavor and aroma profile.[11][12]
Data Summary: Natural Sources of Heptanoic Acid
| Source Category | Specific Examples | Role / Significance | Reference(s) |
| Plants | Hops, Calamus, Violet Leaves, Earth-Almond, Yellow Passion Fruit | Component of essential oils, flavor/aroma volatile, plant metabolite | [3][8] |
| Animals | Component of animal fats and lipids | Metabolic intermediate, potential role in insect chemical communication | [5][8][9] |
| Microorganisms | Clostridium kluyveri | Product of anaerobic fermentation (chain elongation) | [6][10] |
| Fermented Foods | Certain cheeses, Kombucha, other fermented products | Contributes to flavor and aroma profile | [11][12] |
Biosynthesis of Heptanoic Acid
The biological synthesis of heptanoic acid is not as ubiquitous as that of even-chained fatty acids. The primary described pathway involves the extension of shorter-chain carboxylic acids through a reverse β-oxidation-like process known as chain elongation.
The Chain Elongation Pathway
Chain elongation is a microbial fermentation process that extends the carbon chain of a carboxylic acid by two carbons, using ethanol or other electron donors.[6][10] The synthesis of heptanoic acid (C7) is achieved by the elongation of valeric acid (C5), which itself is produced from the elongation of propionic acid (C3).
The core of this pathway is a cyclic series of reactions that sequentially adds an acetyl-CoA unit to a growing acyl-CoA chain. A similar pathway has been engineered in yeast for the production of hexanoic acid (C6), demonstrating the modularity of these enzymatic steps.[13][14]
Key Enzymatic Steps for Elongating Propionyl-CoA to Heptanoyl-CoA:
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Condensation: The cycle begins with the condensation of propionyl-CoA (or subsequent odd-chain acyl-CoAs) with acetyl-CoA. This reaction is catalyzed by a β-ketothiolase (such as AtoB or BktB), forming a β-ketoacyl-CoA.
-
First Reduction: The β-keto group is then reduced to a hydroxyl group by a 3-hydroxybutyryl-CoA dehydrogenase (Hbd), using NADH or NADPH as the reducing agent.
-
Dehydration: A molecule of water is removed from the 3-hydroxyacyl-CoA by a crotonase (Crt) to form a trans-enoyl-CoA.
-
Second Reduction: The double bond of the trans-enoyl-CoA is reduced by a trans-enoyl-CoA reductase (Ter), utilizing NADH or NADPH, to yield a saturated acyl-CoA that is two carbons longer than the starting molecule.
-
Chain Extension & Termination: This longer acyl-CoA (e.g., valeryl-CoA) can then re-enter the cycle for further elongation to heptanoyl-CoA. The cycle terminates when the final acyl-CoA (heptanoyl-CoA) is hydrolyzed or converted to heptanoic acid by a thioesterase (TES1) or through CoA transferase activity.
Caption: Microbial chain elongation pathway for heptanoic acid synthesis.
Biotransformation from Ricinoleic Acid
While not a de novo biosynthetic pathway, the production of heptanoic acid from castor oil is a critical bio-based manufacturing process. The key precursor is ricinoleic acid, an 18-carbon unsaturated fatty acid that constitutes about 90% of the fatty acids in castor oil.
The industrial process involves two main steps:
-
Pyrolysis: The methyl ester of ricinoleic acid is subjected to thermal cracking (pyrolysis).[7] This cleavage reaction breaks the C18 chain, yielding heptanal (a C7 aldehyde) and the methyl ester of 10-undecenoic acid.[6][7]
-
Oxidation: The resulting heptanal is then oxidized, typically using air in the presence of a catalyst, to form heptanoic acid.[7]
This pathway highlights the use of a renewable plant-derived feedstock to produce a valuable chemical, bridging agriculture and industrial chemistry.[7]
Experimental Methodologies
For researchers studying heptanoic acid in biological matrices, robust extraction and quantification protocols are essential.
Protocol: Extraction from Microbial Fermentation Broth
This protocol describes a liquid-liquid extraction (LLE) method suitable for isolating heptanoic acid and other medium-chain fatty acids from an aqueous culture medium.
Rationale: The principle is to exploit the differential solubility of heptanoic acid. At a low pH, the carboxylic acid is protonated (R-COOH), making it less polar and more soluble in organic solvents. An internal standard is added for accurate quantification, correcting for variations in extraction efficiency and instrument response.
Materials:
-
Fermentation broth sample
-
Internal Standard (IS) solution (e.g., Octanoic acid in ethanol, 1 mg/mL)
-
Hydrochloric acid (HCl), 6M
-
Ethyl acetate (or diethyl ether), HPLC grade
-
Anhydrous sodium sulfate
-
Centrifuge tubes (15 mL or 50 mL)
-
Vortex mixer
-
Centrifuge
-
Glass vials for GC-MS analysis
Procedure:
-
Sample Preparation: Transfer 1 mL of fermentation broth to a 15 mL centrifuge tube.
-
Internal Standard Spiking: Add a known amount of the internal standard (e.g., 10 µL of 1 mg/mL octanoic acid). The choice of IS should be a compound chemically similar to the analyte but not present in the sample.
-
Acidification: Acidify the sample to a pH < 2 by adding 6M HCl dropwise (typically 50-100 µL). Verify the pH with pH paper. This step is critical to ensure the heptanoic acid is in its non-ionized form.
-
Extraction: Add 2 mL of ethyl acetate to the tube.
-
Mixing: Cap the tube tightly and vortex vigorously for 2 minutes to ensure thorough mixing of the aqueous and organic phases.
-
Phase Separation: Centrifuge the sample at 3,000 x g for 10 minutes to achieve a clean separation between the upper organic layer and the lower aqueous layer.
-
Collection: Carefully transfer the upper organic layer (containing the heptanoic acid) to a clean glass vial using a pipette. Avoid disturbing the aqueous layer.
-
Drying: Add a small amount of anhydrous sodium sulfate to the collected organic phase to remove any residual water.
-
Concentration (Optional): If low concentrations are expected, the solvent can be evaporated under a gentle stream of nitrogen and the residue reconstituted in a smaller volume of ethyl acetate.
-
Analysis: The sample is now ready for analysis by Gas Chromatography-Mass Spectrometry (GC-MS).[15]
Protocol: Quantification by GC-MS
Rationale: Gas chromatography separates volatile compounds based on their boiling point and interaction with the stationary phase of the GC column. Mass spectrometry then fragments the eluted compounds and detects them based on their mass-to-charge ratio, providing both identification and quantification.
Instrumentation & Parameters:
-
Gas Chromatograph: Agilent GC or equivalent, equipped with a split/splitless injector.
-
Mass Spectrometer: Agilent MS or equivalent.
-
Column: DB-FFAP, HP-INNOWax, or similar polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250°C.
-
Injection Volume: 1 µL in splitless mode.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: Increase to 240°C at a rate of 10°C/min.
-
Hold: Hold at 240°C for 5 minutes.
-
-
MS Parameters:
-
Transfer Line Temperature: 250°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Scan m/z 40-300 for identification, or Selected Ion Monitoring (SIM) for higher sensitivity quantification using characteristic ions of heptanoic acid (e.g., m/z 60, 73, 113) and the internal standard.
-
Data Analysis:
-
Calibration Curve: Prepare a series of standards with known concentrations of heptanoic acid and a fixed concentration of the internal standard. Run them through the GC-MS.
-
Peak Integration: Integrate the peak areas for heptanoic acid and the internal standard in both the standards and the unknown samples.
-
Quantification: Calculate the ratio of the heptanoic acid peak area to the internal standard peak area. Plot this ratio against the concentration of the standards to create a calibration curve. Use the linear regression equation from this curve to determine the concentration of heptanoic acid in the unknown samples.
Caption: Workflow for extraction and quantification of heptanoic acid.
Conclusion and Future Outlook
Heptanoic acid, a versatile C7 platform chemical, is naturally present in a range of biological sources. Its biosynthesis, primarily through microbial chain elongation of shorter fatty acids, presents a promising avenue for sustainable production. While the chemical conversion of plant-derived ricinoleic acid remains a major industrial route, advancements in synthetic biology and metabolic engineering are paving the way for highly efficient microbial cell factories.[16] By engineering pathways like the one described into robust industrial hosts such as E. coli or yeast, it is possible to develop fermentation processes that convert renewable sugars or waste streams directly into heptanoic acid.[10][16] Further research into novel enzymes with higher specificity and efficiency, coupled with optimized fermentation and in-situ product recovery techniques, will be critical to making bio-based heptanoic acid economically competitive with traditional manufacturing methods.[17]
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